Bilobalide

Overview

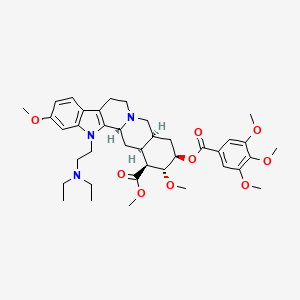

Description

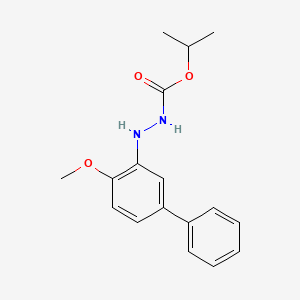

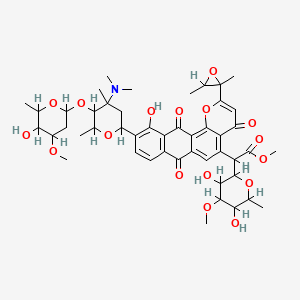

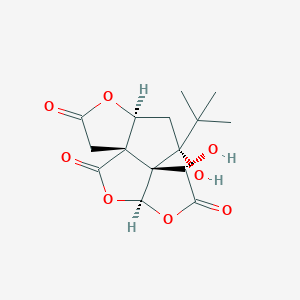

Bilobalide is a biologically active sesquiterpenoid trilactone found in the leaves of the Ginkgo biloba tree. It is known for its neuroprotective properties and is one of the key components contributing to the medicinal benefits of Ginkgo biloba extracts . This compound has a unique structure characterized by a 15-carbon skeleton and three lactone rings, making it a significant compound in both traditional and modern medicine .

Mechanism of Action

Target of Action

Bilobalide, a predominant sesquiterpene trilactone constituent of Ginkgo biloba leaves, has been found to be a negative allosteric modulator at the GABA A and GABA A -rho receptors . It may possibly be selective for the subunits predominantly implicated in cognitive and memory functioning .

Mode of Action

This compound interacts with its targets, primarily the GABA A and GABA A -rho receptors, by acting as a negative allosteric modulator . This means it binds to these receptors and decreases their activity, which can lead to changes in neuronal signaling.

Biochemical Pathways

This compound has been shown to affect several biochemical pathways. It can suppress MAPK and AKT/NF-κB p65 signaling, thereby suppressing the production of inflammatory cytokines including IL-1β, IL-6, and TNF-α . It also has neuroprotective properties under conditions such as hypoxia/ischemia, seizure activity, and peripheral nerve damage .

Pharmacokinetics

Pharmacokinetic studies have indicated that this compound may have the characteristics of rapid absorption, good bioavailability, wide distribution, and slow elimination . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic effects.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to enhance cell viabilities, inhibit apoptosis, attenuate mitochondrial membrane potential depolarization, and suppress caspase 3 cleavage through the PI3K/Akt signaling pathway . Furthermore, it has been found to down-regulate both p-JNK1/2 and p-p38 MAPK expression .

Action Environment

Ginkgo biloba, the source of this compound, is a relict tree species showing high resistance to adverse biotic and abiotic environmental factors . This suggests that the action, efficacy, and stability of this compound may be influenced by various environmental factors. Specific studies on how environmental factors influence this compound’s action are currently limited .

Biochemical Analysis

Biochemical Properties

Bilobalide is derived from geranylgeranyl pyrophosphate (GGPP), which is formed by the addition of farnesyl pyrophosphate (FPP) to an isopentenyl pyrophosphate (IPP) unit to form a C15 sesquiterpene . This formation goes through the mevalonate pathway (MVA) and methylerythritol phosphate (MEP) pathway . This compound has been shown to have neuroprotective effects and can induce the liver enzymes CYP3A1 and CYP1A2 , which may be partially responsible for interactions between ginkgo and other herbal medicines or pharmaceutical drugs.

Cellular Effects

This compound has been shown to enhance cell viabilities, inhibit apoptosis, attenuate mitochondrial membrane potential depolarization, and suppress caspase 3 cleavage through the PI3K/Akt signaling pathway . It has also been found to have protective properties towards cerebral injury .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to be a negative allosteric modulator at the GABA A and GABA A -rho receptors . Furthermore, it has been shown to inhibit Aβ-induced and STAT3-dependent expression of TNF-α, IL-1β, and IL-6 in primary astrocyte culture .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. For instance, it has been shown that this compound treatment suppressed caspase 3 cleavage, reduced the LC3-II/LC3-I ratio, and promoted angiogenesis in rat brains following MCAO by activating the NOS and Akt pathways .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in a rabbit model of osteoarthritis, this compound was administered intraperitoneally 60 minutes before induction of middle cerebral artery occlusion (MCAO). After reperfusion, it was found that pretreatment with this compound (5, 10 mg/kg) significantly decreased neurological deficit scores, infarct volume, infarct weight, brain edema, and concentrations of MDA, nitric oxide, TNF-α, IL-1β, and increased SOD activity .

Metabolic Pathways

This compound is involved in the mevalonate pathway (MVA) and methylerythritol phosphate (MEP) pathway . It is derived from geranylgeranyl pyrophosphate (GGPP), which is formed by the addition of farnesyl pyrophosphate (FPP) to an isopentenyl pyrophosphate (IPP) unit to form a C15 sesquiterpene .

Transport and Distribution

It has been suggested that ginkgolides, including this compound, are synthesized in the fibrous root and main root periderm, and these compounds are then transported through the old stem cortex and phloem to the leaves .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bilobalide involves several complex steps due to its intricate structure. One notable method is the asymmetric synthesis, which includes the following steps :

Formation of the Central Carbocyclic Ring: This is achieved through diastereoselective free radical cyclization.

Oxidation and Reduction Steps: These steps are crucial for forming the lactone rings and achieving the desired stereochemistry.

Final Assembly: The final steps involve the formation of the trilactone structure through selective oxidation and rearrangement reactions.

Industrial Production Methods

Industrial production of this compound often involves extraction from Ginkgo biloba leaves. The process includes:

Extraction: Using solvents like ethanol or methanol to extract the active compounds from the leaves.

Purification: Techniques such as chromatography are used to isolate this compound from other components.

Crystallization: The purified this compound is then crystallized to obtain it in a pure form.

Chemical Reactions Analysis

Bilobalide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can be used to modify the lactone rings. Sodium borohydride is a common reducing agent used in these reactions.

Substitution: this compound can undergo substitution reactions, particularly at the lactone rings.

Scientific Research Applications

Bilobalide has a wide range of scientific research applications:

Neuroprotection: this compound is extensively studied for its neuroprotective effects.

Anti-inflammatory: this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Antioxidant: this compound acts as an antioxidant, scavenging free radicals and reducing oxidative stress.

Metabolic Regulation: this compound has been found to regulate metabolic pathways, including lipid metabolism and glucose homeostasis.

Comparison with Similar Compounds

Bilobalide is often compared with other terpenoid compounds found in Ginkgo biloba, such as ginkgolides. While both this compound and ginkgolides share similar biosynthetic pathways, this compound is unique due to its distinct tert-butyl substituent and its specific neuroprotective and anti-inflammatory properties . Similar compounds include:

- Ginkgolide A

- Ginkgolide B

- Ginkgolide C

- Ginkgolide J

- Ginkgolide K

This compound stands out due to its unique structure and specific biological activities, making it a valuable compound for various therapeutic applications.

Properties

CAS No. |

33570-04-6 |

|---|---|

Molecular Formula |

C15H18O8 |

Molecular Weight |

326.30 g/mol |

IUPAC Name |

(1S,4R,7R,9R,11S)-9-tert-butyl-7,9-dihydroxy-3,5,12-trioxatetracyclo[6.6.0.01,11.04,8]tetradecane-2,6,13-trione |

InChI |

InChI=1S/C15H18O8/c1-12(2,3)14(20)4-6-13(5-7(16)21-6)10(19)23-11-15(13,14)8(17)9(18)22-11/h6,8,11,17,20H,4-5H2,1-3H3/t6-,8-,11-,13-,14+,15?/m0/s1 |

InChI Key |

MOLPUWBMSBJXER-ISSLQHLCSA-N |

SMILES |

CC(C)(C)C1(CC2C3(C14C(C(=O)OC4OC3=O)O)CC(=O)O2)O |

Isomeric SMILES |

CC(C)(C)[C@@]1(C[C@H]2[C@@]3(C14[C@H](C(=O)O[C@H]4OC3=O)O)CC(=O)O2)O |

Canonical SMILES |

CC(C)(C)C1(CC2C3(C14C(C(=O)OC4OC3=O)O)CC(=O)O2)O |

Appearance |

Solid powder |

melting_point |

300°C |

| 33570-04-6 | |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(-)-Bilobalide; Bilobalide; Bilobalid. |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does bilobalide interact with its targets to exert its effects?

A1: this compound exhibits its effects through interactions with various molecular targets.

- Mitochondria: this compound has been shown to protect mitochondria from ischemia-induced damage by preserving complex I and III activities, thereby maintaining cellular energy levels [, ]. It can also improve mitochondrial respiration and reduce mitochondrial swelling induced by calcium [].

- Neurotransmitter Receptors: this compound interacts with neurotransmitter systems, notably by antagonizing the GABA(A) receptor []. It also inhibits NMDA-induced chloride fluxes, potentially through modulation of glycine/GABA-operated channels, leading to protection against membrane phospholipid breakdown [].

- Signaling Pathways: this compound influences key cellular signaling pathways. It can activate the Akt/eNOS pathway, promoting cell survival and angiogenesis []. Conversely, it can inhibit the NF-κB pathway, reducing inflammation and protecting dopaminergic neurons from apoptosis [].

Q2: What are the downstream effects of this compound's interaction with its targets?

A2: this compound's interaction with its targets triggers a cascade of downstream effects contributing to its therapeutic potential:

- Anti-inflammatory Effects: this compound suppresses inflammatory responses by reducing pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β) [, ], inhibiting M1 macrophage polarization [, ], and downregulating the expression of iNOS and COX-2 [].

- Antioxidant Activity: this compound combats oxidative stress by increasing the activity of antioxidant enzymes like SOD and catalase [, ] and upregulating the Nrf2/HO-1 pathway [].

- Neuroprotection: this compound protects neurons from damage by reducing glutamate release [, , ], promoting GDNF and VEGF expression [], and inhibiting apoptosis [, ].

- Anti-adipogenic Effects: this compound inhibits adipogenesis by downregulating adipogenic transcription factors and genes [] while promoting lipolysis through the AMPK signaling pathway [, ].

- Anticancer Activity: this compound shows potential in combating cancer by inhibiting gastric carcinoma cell growth and inducing apoptosis []. It may also inhibit colorectal cancer progression by suppressing M2 macrophage polarization [].

Q3: What is the molecular formula, weight, and spectroscopic data of this compound?

A: this compound is a unique sesquiterpene trilactone with the molecular formula C15H18O8 and a molecular weight of 326.29 g/mol []. Detailed spectroscopic data, including NMR and mass spectrometry, can be found in Nakanishi et al. (1971) [].

Q4: Is there any information available about the material compatibility and stability of this compound under various conditions?

A4: While the provided research focuses primarily on this compound's biological activity, some insights into its stability can be gleaned:

- Extraction and Isolation: this compound can be successfully extracted and isolated from Ginkgo biloba leaves using various solvents and chromatographic techniques [, , ]. This suggests a degree of stability under those conditions.

- Formulation: Research indicates efforts to develop stable formulations of this compound, such as controlled-release tablets, to improve its bioavailability and therapeutic efficacy [, ].

Q5: What is known about the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound?

A5: Research indicates that this compound demonstrates favorable pharmacokinetic properties:

- Blood-Brain Barrier Permeability: this compound can cross the blood-brain barrier, reaching therapeutically relevant concentrations in the brain [, , ].

- Metabolism: Studies using rat liver microsomes suggest that this compound undergoes metabolism, although the specific metabolic pathways require further investigation [].

Q6: What is the pharmacodynamic profile of this compound?

A6: this compound exhibits a wide range of pharmacodynamic effects, interacting with various molecular targets to exert its therapeutic effects. These include:

- Antioxidant Activity: this compound scavenges free radicals and enhances antioxidant enzyme activity [, , ].

- Anti-inflammatory Action: this compound reduces the production of pro-inflammatory cytokines and inhibits inflammatory pathways [, , , , ].

- Neuroprotection: this compound protects neurons from various insults, including excitotoxicity, ischemia, and amyloid-beta toxicity [, , , , , , ].

Q7: What evidence supports the in vitro and in vivo efficacy of this compound?

A7: Numerous studies highlight the therapeutic potential of this compound in various disease models:

- Neuroprotection: this compound has shown efficacy in both in vitro and in vivo models of stroke, Alzheimer's disease, and Parkinson's disease [, , , , , , , , ]. For instance, it reduces infarct size and improves neurological function in rodent stroke models [, ].

- Anti-inflammatory Effects: this compound effectively reduces inflammation in models of colitis and osteoarthritis [, , ].

- Anticancer Activity: Preclinical studies have demonstrated the ability of this compound to inhibit the growth of gastric carcinoma cells both in vitro and in vivo [].

- Metabolic Effects: this compound has shown promise in regulating lipid metabolism by inhibiting adipogenesis and promoting lipolysis in adipocytes [, ].

Q8: What is the safety profile of this compound?

A8: While research suggests that this compound is generally well-tolerated, further investigations are necessary to establish a comprehensive safety profile.

- Toxicity Studies: Some studies have investigated the potential toxicity of this compound. For example, one study found no apparent toxicity in uninfected cells or animals treated with this compound [].

- Adverse Effects: While generally considered safe, high doses of this compound might be associated with adverse effects, as observed in one study where intrathecal administration above a certain dose led to adverse reactions [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.